molecular formula C13H18N2O2 B7536636 4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione

4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione

Cat. No. B7536636
M. Wt: 234.29 g/mol
InChI Key: NGLDKNMOAJMTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione, commonly known as CTDP, is a cyclic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure and properties of CTDP make it an attractive target for drug development.

Mechanism of Action

The mechanism of action of CTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. CTDP has been shown to activate the p38 MAPK signaling pathway, which plays a critical role in regulating cell proliferation and apoptosis. In addition, CTDP has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is overactivated in many cancers and plays a key role in promoting cell survival and proliferation.
Biochemical and Physiological Effects:
CTDP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress and inflammation, and improvement of cardiac function. CTDP has also been shown to modulate various signaling pathways involved in cell growth, survival, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTDP in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes CTDP a potentially safer and more effective alternative to traditional chemotherapy drugs, which often have significant side effects. However, one of the limitations of using CTDP in lab experiments is its limited solubility, which can make it difficult to administer and study.

Future Directions

There are several potential future directions for research on CTDP. One area of interest is the development of CTDP-based drug delivery systems, which could improve the solubility and bioavailability of CTDP and enhance its therapeutic efficacy. Another area of interest is the identification of novel CTDP analogs with improved pharmacological properties. Finally, further studies are needed to elucidate the mechanism of action of CTDP and its potential therapeutic applications in various diseases.

Synthesis Methods

CTDP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most commonly used method involves the coupling of protected amino acids using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-diisopropylcarbodiimide/N-hydroxysuccinimide (DIC/HOSu) in the presence of a base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). The resulting peptide is then deprotected to yield CTDP.

Scientific Research Applications

CTDP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CTDP has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, CTDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. CTDP has also been studied for its potential cardioprotective effects by reducing myocardial injury and improving cardiac function.

properties

IUPAC Name

4-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-12-13(17)15(9-5-2-1-3-6-9)11-8-4-7-10(11)14-12/h9H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDKNMOAJMTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(CCC3)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione

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